4-(Cyclopentyloxy)-3-(difluoromethyl)aniline
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Overview
Description
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is an organic compound that features a cyclopentyloxy group and a difluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline typically involves the introduction of the cyclopentyloxy and difluoromethyl groups onto an aniline precursor. One common method involves the use of selective electrophilic fluorination reactions. For example, a Selectfluor-triggered multi-component reaction can be employed to introduce the difluoromethyl group . The reaction conditions often include the use of a base or an acidic environment, depending on the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aniline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
Scientific Research Applications
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-3-(difluoromethyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopentyloxy group may influence its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Difluoromethyl aniline: Lacks the cyclopentyloxy group, which may result in different reactivity and applications.
4-Cyclopentyloxy aniline:
Difluoromethyl phenoxathiinium salt: A novel difluoromethylating reagent with different reactivity and applications.
Uniqueness
4-(Cyclopentyloxy)-3-(difluoromethyl)aniline is unique due to the presence of both the cyclopentyloxy and difluoromethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15F2NO |
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Molecular Weight |
227.25 g/mol |
IUPAC Name |
4-cyclopentyloxy-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C12H15F2NO/c13-12(14)10-7-8(15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9,12H,1-4,15H2 |
InChI Key |
YKGAGZGERVWYES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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